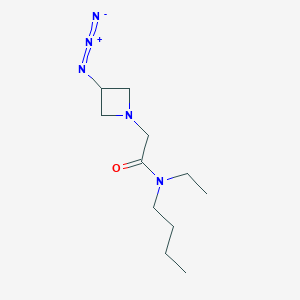
2-(3-azidoazetidin-1-yl)-N,N-diethylacetamide
Descripción general
Descripción
The compound “2-(3-azidoazetidin-1-yl)-N,N-diethylacetamide” is likely to be a derivative of azetidine, which is a four-membered ring with nitrogen as one of the members. The presence of an azido group (-N3) and an acetamide group (-C(O)NH2) suggest that this compound could have potential applications in various fields, including pharmaceuticals, materials, and biochemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a multi-step process involving the formation of the azetidine ring, introduction of the azido group, and finally the attachment of the acetamide group .Aplicaciones Científicas De Investigación
Pharmacology: Drug Discovery and Development
2-(3-azidoazetidin-1-yl)-N,N-diethylacetamide: is a compound of interest in the field of pharmacology, particularly in drug discovery and development. Its azido group can act as a photoaffinity label, allowing researchers to study drug-receptor interactions . This compound’s structure is amenable to modifications, making it a valuable scaffold for developing new therapeutic agents with potential applications in treating various diseases.
Material Science: Advanced Polymer Synthesis
In material science, this compound’s azido group can participate in click chemistry reactions, which are pivotal in synthesizing advanced polymers . These polymers have applications in creating high-performance materials with enhanced durability, flexibility, and chemical resistance, useful in aerospace, automotive, and electronics industries.
Chemical Synthesis: Building Block for Heterocycles
The azetidine ring present in 2-(3-azidoazetidin-1-yl)-N,N-diethylacetamide is a key feature that chemists exploit to synthesize heterocyclic compounds. Heterocycles are crucial in many drugs and agrochemicals, and this compound provides a versatile starting point for constructing complex molecular architectures.
Biochemistry: Enzyme Inhibitor Studies
In biochemistry, the compound’s unique structure allows it to act as an enzyme inhibitor, providing a tool for studying enzyme mechanisms and kinetics . By inhibiting specific enzymes, researchers can better understand biological pathways and identify targets for new drugs.
Industrial Applications: Catalyst Development
Industrially, 2-(3-azidoazetidin-1-yl)-N,N-diethylacetamide can be used in the development of catalysts for chemical reactions . Catalysts derived from this compound could improve the efficiency and selectivity of industrial processes, leading to more sustainable and cost-effective production methods.
Environmental Science: Pollutant Degradation
Lastly, in environmental science, researchers are exploring the use of this compound in the degradation of pollutants. Its reactive azido group could potentially break down harmful chemicals, contributing to cleaner air and water.
Propiedades
IUPAC Name |
2-(3-azidoazetidin-1-yl)-N,N-diethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O/c1-3-14(4-2)9(15)7-13-5-8(6-13)11-12-10/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQBACJACRPVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-azidoazetidin-1-yl)-N,N-diethylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















